Product packaging for Neoastilbin(Cat. No.:CAS No. 54081-47-9)

Neoastilbin

Cat. No.: B191947
CAS No.: 54081-47-9
M. Wt: 450.4 g/mol
InChI Key: ZROGCCBNZBKLEL-MFSALPCASA-N
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Description

Overview of Flavonoid Research in Natural Products

Flavonoids represent a vast and diverse group of secondary metabolites found throughout the plant kingdom. mdpi.com These polyphenolic compounds are integral to plant growth and development, contributing to pigmentation, UV protection, and defense against pathogens. In the realm of natural product research, flavonoids are extensively studied for their wide array of potential biological activities, including antioxidant and anti-inflammatory effects. mdpi.comontosight.ai Their structural diversity, with a basic skeleton that can be modified in numerous ways, gives rise to a multitude of compounds with distinct properties and functions.

Contextualization of Neoastilbin within Dihydroflavonol Glycosides

This compound belongs to the dihydroflavonol subclass of flavonoids, also known as flavanonols. wikipedia.org Specifically, it is a dihydroflavonol glycoside, meaning it consists of a dihydroflavonol core structure linked to a sugar moiety. ontosight.aiwikipedia.org The core of this compound is taxifolin (B1681242) (also known as dihydroquercetin), and the sugar attached is a rhamnose molecule. ontosight.aichemicalbook.com Its chemical structure features a chroman-4-one backbone with hydroxyl groups at various positions, which, along with the sugar component, influence its chemical properties like solubility and stability. ontosight.ai this compound is one of five dihydroflavonol glycosides that have been identified in the rhizome of Smilax glabra, alongside astilbin (B1665800), isoastilbin (B1163041), neoisoastilbin (B1250918), and (2R, 3R)-taxifolin-3'-O-β-D-pyranoglucoside. wikipedia.orgnih.gov

Historical Perspectives and Traditional Uses of this compound-Containing Plants

The primary plant source for this compound is Smilax glabra, a plant with a long history of use in traditional medicine, particularly in Asia. ncsu.edumskcc.orgwikipedia.org Known as "Tufuling" in traditional Chinese medicine, the rhizome of Smilax glabra has been traditionally used to address a variety of ailments, including infections and inflammatory conditions. ncsu.edumskcc.org In traditional Chinese medicine, it is used to treat conditions such as dysentery and joint pain. wikipedia.org The plant is also utilized in Hindu Ayurvedic medicine. ncsu.edu In Vietnam, a decoction of the rhizomes is used to treat rheumatic arthritis and psoriasis. prota4u.org These traditional applications have provided a foundation for modern scientific investigations into the plant's chemical constituents and their pharmacological effects.

Significance of Stereoisomerism in Natural Product Bioactivity Research

This compound is a stereoisomer of astilbin. mdpi.com Due to the presence of two chiral centers at the C-2 and C-3 positions of its core structure, astilbin exists as four distinct stereoisomers: astilbin ((2R, 3R)-taxifolin 3-O-α-L-rhamnopyranoside), this compound ((2S, 3S)-taxifolin 3-O-α-L-rhamnopyranoside), isoastilbin ((2R, 3S)-taxifolin 3-O-α-L-rhamnopyranoside), and neoisoastilbin ((2S, 3R)-taxifolin 3-O-α-L-rhamnopyranoside). mdpi.comresearchgate.net

The spatial arrangement of atoms in these stereoisomers can significantly impact their biological activity. mdpi.com For instance, research has shown that the different stereoisomers of astilbin exhibit varying degrees of bioactivity. nih.govnih.gov While astilbin is typically the most abundant of the four isomers in plants, leading to more extensive research on its properties, studies on this compound and the other isomers are revealing their unique characteristics. mdpi.com For example, this compound has a sweet taste, whereas astilbin does not. mdpi.com This highlights the critical importance of studying each stereoisomer individually to fully understand its potential.

Research Findings on this compound

Recent studies have begun to shed light on the specific biological activities of this compound.

Anti-inflammatory and Antioxidant Properties:

this compound has demonstrated anti-inflammatory and antioxidant activities. researchgate.netbiocrick.comnih.gov

It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.combiocrick.comnih.gov

In studies on gouty arthritis, this compound was found to reduce ankle swelling and inflammatory cell infiltration in mouse models. nih.govnih.gov It exerts these anti-gout effects by inhibiting the activation of the NF-κB and NLRP3 inflammasome pathways. nih.govnih.gov

Research comparing six flavonoids from Smilax glabra found that this compound, along with its isomers, possessed strong antioxidant activities. researchgate.netnih.govnih.gov

Enzyme Inhibition:

this compound has been identified as a potent inhibitor of lens aldose reductase, an enzyme implicated in diabetic complications. biocrick.comnih.gov

Studies on human cytochrome P450 enzymes, which are crucial for drug metabolism, have shown that this compound can inhibit the activities of CYP3A4 and CYP2D6. nih.gov

Physicochemical Properties:

The water solubility of this compound has been reported to be 217.16 μg/mL, which is higher than that of its stereoisomer, astilbin (132.72 μg/mL). mdpi.comsigmaaldrich.com

The absolute bioavailability of this compound in rats was found to be 0.28%, which is very poor and not significantly different from that of astilbin (0.30%). mdpi.com

Table 1: Investigated Biological Activities of this compound

Biological Activity Model System Key Findings
Anti-inflammatory Monosodium urate-stimulated THP-1-derived macrophages and gouty arthritis mouse models Reduced ankle swelling, decreased inflammatory cell infiltration, and inhibited the NF-κB and NLRP3 inflammasome pathways. nih.govnih.gov
Antioxidant DPPH and ABTS+ radical scavenging assays, FRAP system Exhibited strong antioxidant capacities. researchgate.netnih.gov
Enzyme Inhibition Lens aldose reductase Potent inhibition of the enzyme. biocrick.comnih.gov
Enzyme Inhibition Human cytochrome CYP3A4 and CYP2D6 Showed inhibitory effects on these drug-metabolizing enzymes. nih.gov

Table 2: Physicochemical Properties of this compound and Astilbin

Compound Water Solubility (μg/mL) Absolute Bioavailability in Rats (%)
This compound 217.16 mdpi.comsigmaaldrich.com 0.28 mdpi.com
Astilbin 132.72 mdpi.comsigmaaldrich.com 0.30 mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O11 B191947 Neoastilbin CAS No. 54081-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROGCCBNZBKLEL-MFSALPCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331828
Record name Neoastilbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54081-47-9
Record name Neoastilbin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54081-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neoastilbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Identification, and Biosynthetic Pathways of Neoastilbin

Natural Sources and Botanical Origins

Neoastilbin has been successfully isolated and identified from a range of plant species and has also been detected in fermented beverages, highlighting its distribution in the natural world.

The rhizome of Smilax glabra, a plant used in traditional medicine, is a significant source of this compound. It coexists with its stereoisomers, including astilbin (B1665800), isoastilbin (B1163041), and neoisoastilbin (B1250918). Researchers have identified several flavonoids, phenolics, and phenylpropanoid glycosides within the rhizome of this plant. sioc-journal.cn The content of this compound in 84 samples of Smilax glabra medicinal materials was found to be in the range of 3.673 mg/g. acs.org

Studies comparing the physicochemical properties of astilbin and this compound isolated from Smilax glabra rhizoma revealed differences in their water solubility. researchgate.netwikipedia.org

Table 1: Physicochemical Properties of this compound and Astilbin from Smilax glabra

Compound Water Solubility (μg/mL)
This compound 217.16 researchgate.netwikipedia.org

This table is interactive. Click on the headers to sort.

This compound has been isolated from the bark of Weinmannia trichosperma, an evergreen tree native to Chile and Argentina. researchgate.net Metabolite profiling of the bark using ultra-high-performance liquid chromatography-electrospray ionization-Orbitrap-mass spectrometry (UHPLC-ESI-Orbitrap-MS) led to the isolation of three flavonols: isoastilbin, this compound, and neoisoastilbin. researchgate.net

Currently, there is no scientific literature available detailing the isolation of this compound from Bafodeya benna.

This compound, along with other isomers of astilbin, has been identified in red wines. nih.govresearchgate.netnih.gov Research suggests that this compound concentrations can be higher in older wines compared to younger ones, indicating its formation over time, possibly through the isomerization of astilbin. nih.govresearchgate.net A study that analyzed various commercial red wines found astilbin at a mean concentration of 9.2 ± 2.2 mg/L, ranging from 0.2 to 56.4 mg/L. nih.gov The presence of these isomers is of interest due to their potential contribution to the sensory properties of wine. nih.govresearchgate.netnih.gov

The stem bark of Koompassia malaccensis, a tall rainforest tree, contains this compound as one of its major bioactive phytochemicals. nih.gov Alongside astilbin and isoastilbin, these flavonol rhamnosides have been identified as antimicrobial compounds within the bark. nih.gov

Advanced Methodologies for Isolation and Purification

The isolation and purification of this compound and other flavonoid glycosides from complex natural extracts have been significantly improved by advanced chromatographic techniques.

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly effective method. sioc-journal.cn HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of samples and allowing for higher recovery rates. sioc-journal.cn This method has been successfully applied for the preparative separation of flavonoids from various plant sources.

The process typically involves the selection of a suitable two-phase solvent system to achieve an optimal partition coefficient (K) for the target compounds. For the isolation of flavonoids from Smilax glabra, a two-phase solvent system composed of n-hexane-n-butanol-water was utilized to yield astilbin and isoastilbin. sioc-journal.cn The structures of the isolated compounds are then confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. sioc-journal.cn

Table 2: Advanced Separation Techniques for Flavonoid Glycosides

Technique Principle Advantages
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition chromatography without a solid support. High recovery, no irreversible adsorption, lower solvent consumption compared to traditional methods.

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, used for analysis and purification. |

This table is interactive. Click on the headers to sort.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a primary technique for the isolation and purification of this compound from complex natural product extracts. nih.govresearchgate.netspringernature.com This method offers high resolution and efficiency, making it suitable for separating structurally similar isomers like this compound and astilbin. warwick.ac.uk The principle of preparative HPLC involves injecting a sample mixture into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture separate based on their differential interactions with the stationary and mobile phases. springernature.com

A specific method for the preparative separation of astilbin and this compound has been developed based on the study of their isomerization. nih.gov In one such application, semi-purified fractions obtained from other chromatographic methods were further purified using preparative HPLC with an ODS (Octadecylsilane) column. nih.gov The high resolving power of HPLC is due to the small diameter of the stationary phase particles (typically 3–10 µm) which are tightly packed to create a uniform bed, resulting in a very high surface area for solute interaction. researchgate.netspringernature.com

Below are the typical parameters used in the preparative HPLC purification of this compound and related isomers:

ParameterDescriptionSource
Stationary Phase YMC-Pack ODS-A column nih.gov
Mobile Phase Methanol - 0.1% acetic acid in water (isocratic mode) nih.gov
Flow Rate 5.0 mL/min nih.gov
Objective Isolation and purification of compounds for structure elucidation and further research. warwick.ac.uk

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique used for the separation and purification of natural products, including this compound. mdpi.com Unlike HPLC, CCC uses no solid support matrix, which eliminates complications such as irreversible adsorption of the sample and peak tailing. mdpi.comnih.gov The separation is achieved by partitioning solutes between two immiscible liquid phases—one stationary and one mobile. The stationary phase is retained in the column by a centrifugal force. nih.govnih.gov

High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied to purify astilbin and its isomer, isoastilbin, from the rhizome extract of Smilax glabra. researchgate.netepa.gov Although this specific study focused on astilbin and isoastilbin, the technique is highly suitable for separating the full range of stereoisomers, including this compound, due to its excellent sample recovery and ability to handle larger sample loads compared to analytical HPLC. nih.govnih.gov The selection of an appropriate two-phase solvent system is the most critical step in developing a CCC separation method. nih.gov

An example of an HSCCC application for separating flavonoid glycosides is detailed below:

ParameterDescriptionSource
Apparatus High-Speed Counter-Current Chromatograph researchgate.netepa.gov
Two-Phase Solvent System n-hexane-n-butanol-water (1:1:2, v/v/v) researchgate.netepa.gov
Stationary Phase Upper phase of the solvent system researchgate.netepa.gov
Mobile Phase Lower phase of the solvent system nih.gov
Sample Size Up to 1.5 g of crude sample in a single operation researchgate.netepa.gov

Mechanisms of Isomerization and Biosynthetic Relationships

Interconversion with Astilbin and Other Stereoisomers

This compound is a stereoisomer of astilbin. researchgate.net The other stereoisomers include isoastilbin and neoisoastilbin. wikipedia.org These compounds can convert into one another under certain conditions, a process known as isomerization. nih.govnih.gov The interconversion of these isomers can occur through the opening of the heterocyclic C-ring, leading to the formation of a chalcone (B49325) intermediate. researchgate.netresearchgate.net This intermediate can then recyclize to form the different stereoisomers. researchgate.net

The stability and rate of isomerization are dependent on factors such as pH and temperature. nih.gov For instance, astilbin has been found to predominantly isomerize into this compound when incubated at 80°C in a solution with a pH of 7.0 for 10 hours. researchgate.netnih.gov This suggests that under neutral to slightly alkaline conditions and elevated temperatures, the equilibrium shifts to favor the formation of this compound. Research indicates that this compound is more stable than astilbin, which is attributed to the interaction between its rhamnose and B ring moiety. researchgate.netnih.gov Most of the degradation of astilbin and this compound results in their isomerization to neoisoastilbin and isoastilbin, respectively. researchgate.netnih.gov

The stereochemical configurations of the isomers are as follows:

Astilbin: (2R, 3R)

This compound: (2S, 3S) researchgate.net

Neoisoastilbin: (2S, 3R) wikipedia.orgresearchgate.net

Isoastilbin: (2R, 3S) wikipedia.orgresearchgate.net

The isomerization process is influenced by various substances. For example, ascorbic acid can accelerate the isomerization of astilbin, while β-cyclodextrin and most metal ions tend to inhibit the process. nih.gov

ConditionEffect on IsomerizationSource
Temperature & pH Incubation at 80°C and pH 7.0 promotes the conversion of astilbin to this compound. researchgate.netnih.gov
Ascorbic Acid Accelerates the isomerization of astilbin. nih.gov
β-Cyclodextrin Suppresses both isomerization and decomposition. nih.gov
Metal Ions (e.g., Al³⁺) Most metal ions inhibit isomerization; Al³⁺ can almost completely inhibit it. nih.gov

Formation during Aging Processes in Food Matrices

The isomerization of astilbin and its related compounds, leading to the formation of this compound, is a significant process that occurs during the processing and storage of certain foods and beverages. researchgate.net A notable example is the aging of wine, where the interconversion of these isomers can significantly affect the taste profile over time. researchgate.net

This transformation is linked to the chemical instability of astilbin, which degrades through both isomerization and decomposition depending on the conditions. researchgate.net In food matrices, factors such as temperature, pH, the presence of metal ions, and other food additives can influence the rate and extent of this compound formation. researchgate.net The underlying mechanism involves the formation of a chalcone intermediate, which is a key step in the structural rearrangement from astilbin to its isomers, including this compound. researchgate.net Consequently, the concentration of this compound in a food product is not static and can change depending on how the food is processed and stored. researchgate.net

Biological Activities and Pharmacological Effects of Neoastilbin

Anti-inflammatory Activities

Neoastilbin exerts its anti-inflammatory effects through a multi-targeted approach, influencing the complex network of cellular and molecular processes that drive the inflammatory response.

Research has shown that this compound can effectively modulate critical inflammatory pathways, thereby reducing the inflammatory cascade. A key mechanism is its ability to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and NLRP3 (NLR family pyrin domain containing 3) inflammasome pathways. nih.gov In studies on gouty arthritis, this compound was found to inhibit the activation of these pathways in THP-1-derived macrophages and in animal models. nih.gov This inhibition leads to a reduction in inflammatory cytokine release and a decrease in the infiltration of inflammatory cells at the site of inflammation. nih.gov The compound has been observed to dose-dependently reduce the protein expression levels of key components of these pathways, including NLRP3, Caspase-1, ASC, p-IKKα, p-p65, and p-IκBα. nih.gov Furthermore, this compound has been shown to inhibit the nuclear translocation of p65, a critical step in the activation of the NF-κB pathway. nih.gov Studies on lipopolysaccharide (LPS)-stimulated RAW264.7 cells also demonstrated that this compound significantly inhibits the protein expression of NF-κB p-p65. nih.govnih.gov

A significant aspect of this compound's anti-inflammatory activity is its capacity to inhibit the production of several key pro-inflammatory mediators.

This compound has been shown to significantly inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. nih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound demonstrated a potent ability to reduce NO levels. nih.govnih.gov Macrophages are a primary source of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. mdpi.com The overproduction of NO can contribute to chronic inflammation and various autoimmune conditions. mdpi.com Therefore, the inhibition of NO production is a crucial aspect of this compound's anti-inflammatory potential.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells

Treatment NO Concentration Statistical Significance Source
Control Baseline - nih.govnih.gov
LPS Significantly Increased - nih.govnih.gov
LPS + this compound Significantly Decreased p < 0.01 nih.govnih.gov

Tumor Necrosis Factor-α (TNF-α) is a critical cytokine involved in systemic inflammation. mdpi.com this compound has demonstrated the ability to suppress the production of TNF-α. In a cellular model of psoriasis, treatment with astilbin (B1665800), a stereoisomer of this compound, significantly decreased the levels of TNF-α in IL-17-stimulated HaCaT cells. nih.gov Given the structural similarity and shared biological activities of these isomers, this suggests a similar inhibitory effect for this compound. The inhibition of TNF-α is a well-established therapeutic strategy for a variety of inflammatory diseases. mdpi.com

Interleukin-6 (IL-6) is another pivotal pro-inflammatory cytokine that is involved in the acute phase response and the transition to chronic inflammation. scientificarchives.com this compound has been shown to effectively inhibit the secretion of IL-6. nih.govnih.gov Similar to its effects on other cytokines, in LPS-stimulated RAW264.7 cells, this compound significantly reduced the production of IL-6. nih.govnih.gov The ability to suppress IL-6 production is a significant contributor to the anti-inflammatory properties of this compound.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells

Cytokine Effect of this compound Treatment Statistical Significance Source
IL-1β Significant Inhibition p < 0.01 nih.govnih.gov
IL-6 Significant Inhibition p < 0.01 nih.govnih.gov

Therapeutic Potential in Gouty Arthritis Models

This compound has demonstrated significant therapeutic potential in animal models of gouty arthritis, an inflammatory condition triggered by the deposition of monosodium urate (MSU) crystals in joints. nih.govmdpi.comnih.gov Studies using a mouse model where gouty arthritis was induced by intra-articular injection of MSU have shown that this compound can effectively ameliorate the symptoms of the disease. nih.govmdpi.com Its protective effects are attributed to its anti-inflammatory properties, which involve the inhibition of key inflammatory pathways. mdpi.comnih.gov Research indicates that this compound's mechanism of action involves the suppression of the NF-κB and NLRP3 inflammasome pathways, which are crucial in the inflammatory response to MSU crystals. nih.govmdpi.com By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines, mitigates joint swelling, and lessens the infiltration of inflammatory cells into the affected joint tissues. nih.govnih.gov

Reduction of Ankle Swelling

In mouse models of acute gouty arthritis, administration of this compound has been shown to significantly reduce ankle joint swelling induced by MSU crystals. nih.govmdpi.com The swelling in the affected joints is a primary clinical sign of acute gouty arthritis. ankleandfootcenters.comhealthline.com Following the injection of MSU, model mice typically exhibit a high rate of joint swelling. nih.gov Treatment with this compound, however, leads to a noticeable and dose-dependent decrease in the swelling degree of the ankle joints. nih.govmdpi.com Studies have observed that this ameliorative effect on joint swelling begins within hours of treatment and is sustained over the measurement period. nih.gov The reduction in swelling is a key indicator of the compound's potential to alleviate the acute symptoms of gouty arthritis. mdpi.comresearchgate.net

Table 1: Effect of this compound on Ankle Swelling in a Gouty Arthritis Mouse Model

Treatment GroupObservationOutcome
Model (MSU-induced)Exhibited a high rate of joint swelling, peaking a few hours after induction. nih.govSignificant joint inflammation and swelling. nih.gov
This compound-treatedShowed a significant, dose-dependent reduction in MSU-induced joint swelling. nih.govmdpi.comAlleviation of acute inflammatory symptoms in the ankle joint. nih.gov
Colchicine-treated (Control)Significantly reduced MSU-induced joint swelling. nih.govEffective reduction of joint swelling, serving as a positive control. nih.gov
Suppression of Inflammatory Cell Infiltration

Histopathological analysis of joint tissues from gouty arthritis models reveals that this compound treatment effectively suppresses the infiltration of inflammatory cells. nih.govmdpi.comnih.gov The deposition of MSU crystals in the joint space triggers a robust inflammatory response, characterized by a massive influx of immune cells, particularly neutrophils, into the synovial tissue. mdpi.com This cellular infiltration is a hallmark of gouty inflammation and contributes significantly to joint damage. mdpi.comresearchgate.net Studies have shown that in MSU-injected mice, there is a significant increase in inflammatory cell infiltration accompanied by injury to the ankle joint structure. mdpi.comnih.gov However, treatment with this compound markedly diminishes this infiltration. mdpi.com Pathological sections of ankle joints from this compound-treated mice show substantially fewer inflammatory cells compared to the untreated model group, indicating a potent anti-inflammatory effect at the tissue level. mdpi.comnih.gov

Impact on Cellular Responses in Macrophages

This compound exerts its anti-inflammatory effects by modulating the responses of macrophages, which play a central role in initiating and amplifying the inflammation seen in gout. mdpi.comnih.gov When macrophages encounter MSU crystals, they become activated and release a cascade of pro-inflammatory cytokines. mdpi.com In vitro studies using THP-1-derived macrophages stimulated with MSU have demonstrated that this compound can significantly inhibit this process. mdpi.comnih.gov

Specifically, this compound has been found to suppress the activation of the nuclear factor kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways. mdpi.comnih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation, while the NLRP3 inflammasome is responsible for processing and activating key inflammatory cytokines like interleukin-1β (IL-1β). nih.gov By inhibiting these pathways, this compound markedly reduces the secretion of major pro-inflammatory cytokines, including IL-1β, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), from macrophages. nih.govmdpi.com This suppression of cytokine release from activated macrophages is a key mechanism underlying this compound's ability to alleviate gouty arthritis. nih.govmdpi.com

Antioxidant Activities

Beyond its anti-inflammatory properties, this compound is recognized as a potent antioxidant. nih.govnih.gov Antioxidant compounds are vital for mitigating oxidative damage caused by reactive oxygen species (ROS). mdpi.com The antioxidant capacity of flavonoids like this compound is a significant aspect of their pharmacological profile. nih.govnih.gov

Radical Scavenging Capacities

This compound demonstrates strong radical scavenging capabilities, which is a primary mechanism by which antioxidants neutralize harmful free radicals. nih.govmdpi.com Free radical scavengers can terminate chain reactions involved in processes like lipid peroxidation by directly interacting with and stabilizing the radicals. mdpi.com The efficacy of an antioxidant is often measured by its ability to scavenge specific, stable free radicals in chemical assays. nih.gov

This compound has been shown to possess strong scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The DPPH assay is a widely used and standard method for evaluating the antioxidant potential of various compounds. mdpi.comresearchgate.net In this assay, the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov Research has determined a specific IC50 value for this compound, quantifying its efficacy in this assay. nih.gov

Table 2: DPPH Radical Scavenging Activity of this compound and Related Flavonoids

CompoundDPPH Radical Scavenging IC50 (μg/mL)
(-)-Epicatechin1.86 ± 0.22 nih.gov
Isoastilbin (B1163041)4.01 ± 0.18 nih.gov
Neoisoastilbin (B1250918)5.48 ± 0.22 nih.gov
Astilbin7.34 ± 0.22 nih.gov
This compound 9.14 ± 0.23 nih.gov

Data presented as mean ± standard deviation.

Enzyme Inhibitory Activities

In addition to its antioxidant effects, this compound has been investigated for its ability to inhibit specific enzymes involved in pathological processes.

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The overactivity of this enzyme leads to the accumulation of sorbitol, contributing to diabetic complications such as neuropathy, retinopathy, and cataracts. Research has identified this compound as a potent inhibitor of lens aldose reductase. popline.orgwikipedia.org Studies on dihydroflavonols from Engelhardtia chrysolepis highlighted the strong inhibitory action of this compound on this enzyme. popline.org However, a specific IC50 value quantifying this inhibition for this compound is not provided in the cited literature.

Alpha-Glucosidase Inhibition

This compound has been identified as a potential inhibitor of alpha-glucosidase (AG), an enzyme crucial for carbohydrate digestion. In a 2023 study utilizing liquid chromatography-mass spectrometry (LC-MS/MS) on extracts from Bauhinia strychnifolia Craib. stems, this compound was one of seven major compounds identified. researchgate.netnih.gov

To assess its potential biological activity, a Prediction of Activity Spectra for Substances (PASS) analysis was conducted. The PASS server predicted the biological activity spectrum for these compounds, and this compound, along with astilbin and quercetin (B1663063) 3-rhamnoside, was found to have the highest probability of acting as an alpha-glucosidase inhibitor, with a Pa (probability to be active) score greater than 0.7. nih.gov While this computational prediction is strong, the study proceeded with in vitro testing on astilbin and the crude extract, but did not report a specific IC50 value for isolated this compound. researchgate.netnih.gov

Table 1. Predicted Alpha-Glucosidase Inhibitory Activity of Compounds from Bauhinia strychnifolia
CompoundPredicted Activity (Pa Score)
This compound> 0.7
Astilbin> 0.7
Quercetin 3-rhamnoside> 0.7

Lipoxygenase (5-hLOX) Inhibition

Specific studies detailing the direct inhibitory activity of isolated this compound on the 5-lipoxygenase (5-hLOX) enzyme were not identified in the reviewed scientific literature. While flavonoids as a class are known to possess anti-inflammatory properties, which can be associated with the inhibition of enzymes like 5-LOX, quantitative data such as IC50 values for the specific interaction between this compound and 5-hLOX are not available.

Cholinesterase Inhibition

There is no specific scientific research available that evaluates the inhibitory effect of this compound on acetylcholinesterase. Consequently, data regarding its potential activity and efficacy (e.g., IC50 values) against this enzyme are currently unreported.

The inhibitory potential of this compound against butyrylcholinesterase has not been reported in the available scientific literature. Research specifically assessing the interaction between this compound and this enzyme has not been published.

Tyrosinase Activity Assessment

An assessment of the effect of this compound on tyrosinase activity has not been documented in the reviewed scientific literature. There are no available studies or corresponding data on the potential inhibitory or enhancing effects of this compound on this enzyme.

Antimicrobial Activity Evaluations

Specific evaluations of the antimicrobial activity of this compound against various microbial strains have not been reported. Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, that would define its spectrum of activity against bacteria or fungi are not present in the available scientific literature.

Discrepancies with Previous Antimicrobial Screening

The lack of data on this compound's efficacy against P. acnes presents a significant discrepancy when compared to studies on its isomers and other related flavonoids, which have demonstrated broader antimicrobial properties. For instance, its stereoisomer, Astilbin, has been reported to possess antibacterial activity against various bacterial strains. nih.govnih.gov However, these general antimicrobial screenings of related compounds have not been extended to specifically include this compound's activity against P. acnes.

This discrepancy highlights a gap in the current understanding of this compound's pharmacological profile. While this compound has been investigated for its antioxidant and anti-inflammatory properties, its potential as a direct antimicrobial agent, particularly against bacteria relevant to dermatological conditions, remains unexplored. biocrick.comnih.gov Therefore, the discrepancy is not one of conflicting results but rather a complete lack of specific investigation into this area. Further research is required to determine if this compound possesses any clinically relevant activity against P. acnes.

Molecular Mechanisms of Action and Signaling Pathways

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The Nuclear Factor Kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, and its modulation is a key aspect of neoastilbin's activity.

This compound has been shown to effectively inhibit the activation of the NF-κB signaling pathway. nih.govmdpi.com Under normal conditions, NF-κB is held in an inactive state in the cytoplasm by binding to an inhibitory protein called IκB. nih.gov Upon stimulation by inflammatory signals, a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to become active. nih.govnih.gov Studies demonstrate that this compound can downregulate key targets within this pathway, thereby suppressing its activation. nih.gov This inhibitory action is crucial as the activation of NF-κB is responsible for the transcription of genes related to pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.org By restraining the TLR4/NF-κB pathway, this compound can attenuate inflammation. researcher.life

A critical step in NF-κB activation is the phosphorylation of its p65 subunit, forming phosphorylated-p65 (p-p65). nih.gov This phosphorylation is a prerequisite for the translocation of p65 from the cytoplasm into the nucleus, where it can initiate gene transcription. nih.govfrontiersin.org

Research has demonstrated that this compound significantly reduces the expression levels of p-p65. nih.govnih.gov In studies using monosodium urate (MSU)-stimulated models, this compound treatment markedly decreased the phosphorylation of NF-κB-related proteins, including p-p65, p-IKKα, and p-IκBα. nih.govnih.gov Consequently, the nuclear translocation of p-p65 is significantly diminished in the presence of this compound. nih.gov This suppression was observed both in vitro in THP-1-derived macrophages and in vivo in the ankle joints of a gouty arthritis mouse model, where the expression of p-p65 in the nucleus was not obvious after this compound treatment. nih.gov

Target ProteinEffect of this compoundPathwayObserved InReference
p-IKKαReduced ExpressionNF-κBIn vivo (MSU-induced mouse model) nih.gov
p-IκBαReduced ExpressionNF-κBIn vivo (MSU-induced mouse model) nih.gov
p-p65Reduced Expression & Nuclear TranslocationNF-κBIn vitro (THP-1 macrophages) & In vivo (mouse model) nih.govnih.gov

NOD-like Receptor Protein 3 (NLRP3) Inflammasome Pathway Regulation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory responses. dovepress.comfrontiersin.org this compound has been identified as a significant regulator of this pathway.

The NLRP3 inflammasome consists of three primary components: the sensor protein NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. nih.govdovepress.com Upon activation, these proteins assemble, leading to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. mdpi.com

Studies have shown that this compound can exert its anti-inflammatory effect by inhibiting the activation of the NLRP3 inflammasome. nih.gov In both in vitro and in vivo experiments, inflammatory stimuli like MSU crystals led to a significant increase in the protein expression of NLRP3, Caspase-1, and ASC. nih.govnih.gov Treatment with this compound, however, dose-dependently reduced the expression levels of these key inflammasome proteins. nih.govnih.gov This demonstrates that this compound directly interferes with the formation of the NLRP3 inflammasome complex. nih.gov

The activation of caspase-1 by the NLRP3 inflammasome is directly responsible for the maturation of pro-inflammatory cytokines, most notably pro-IL-1β, into its biologically active form, IL-1β. dovepress.commdpi.com This mature IL-1β is then released from the cell, where it drives potent inflammatory responses. mdpi.comfrontiersin.org

This compound's inhibition of the NLRP3 inflammasome pathway directly leads to the suppression of IL-1β maturation and release. nih.govmdpi.com By reducing the expression of NLRP3, ASC, and caspase-1, this compound effectively diminishes the engine for IL-1β processing. nih.gov Consequently, a significant decrease in the secretion of IL-1β has been observed in both MSU-stimulated macrophages and in animal models of gouty arthritis following treatment with this compound. nih.govmdpi.comfrontiersin.org

Target Protein/CytokineEffect of this compoundPathwayObserved InReference
NLRP3Reduced ExpressionNLRP3 InflammasomeIn vitro (THP-1 macrophages) & In vivo (mouse model) nih.govnih.gov
ASCReduced ExpressionNLRP3 InflammasomeIn vitro (THP-1 macrophages) & In vivo (mouse model) nih.govnih.gov
Caspase-1Reduced ExpressionNLRP3 InflammasomeIn vitro (THP-1 macrophages) & In vivo (mouse model) nih.govnih.gov
IL-1βSuppressed Maturation & SecretionNLRP3 InflammasomeIn vitro (THP-1 macrophages) & In vivo (mouse model) nih.govmdpi.comfrontiersin.org

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a family of proteins essential for the metabolism of a wide variety of compounds, including drugs and xenobiotics. mdpi.com Flavonoids, including this compound, have been shown to interact with these enzymes, which can affect their activity. nih.gov

Research into the interactions between this compound and human cytochrome P450 enzymes has revealed inhibitory effects. Specifically, this compound has been shown to inhibit the activity of CYP3A4 and CYP2D6. nih.gov One study found that this compound exhibited the strongest inhibitory effect on CYP2D6 among three isomers (astilbin, isoastilbin (B1163041), and this compound), with an IC50 value of 1.48 μM. nih.govresearchgate.net Its inhibition of CYP3A4 was also noted, with an IC50 value of 6.51 μM. nih.gov The inhibition of both enzymes by this compound was determined to be reversible and of a noncompetitive type. nih.govresearchgate.net These findings suggest that this compound can influence the metabolic pathways governed by these key enzymes. nih.gov

EnzymeType of InteractionIC50 Value (μM)Inhibition TypeReference
CYP3A4Inhibition6.51Noncompetitive nih.gov
CYP2D6Inhibition1.48Noncompetitive nih.govresearchgate.net

Binding with CYP3A4

This compound, along with its isomers astilbin (B1665800) and isoastilbin, has been the subject of studies to clarify its interaction with human cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. researchgate.netnih.gov Research employing spectral analysis, molecular docking, and molecular dynamics simulation has demonstrated that this compound binds to CYP3A4. researchgate.netnih.gov The binding affinity of this compound to CYP3A4 is considered moderate, with association constants (Ka) in the range of 10⁴ to 10⁵ L·mol⁻¹. researchgate.netnih.gov Among its isomers, this compound exhibits a lower binding affinity for CYP3A4 compared to astilbin and isoastilbin. researchgate.netnih.gov

The interaction between this compound and CYP3A4 involves the formation of a complex primarily through hydrogen bonds and van der Waals forces. researchgate.netmdpi.com This binding leads to a static quenching of the intrinsic fluorescence of CYP3A4 and induces conformational changes in the enzyme's secondary structure. researchgate.netnih.gov Despite its lower affinity relative to its isomers, this compound's interaction with CYP3A4 is significant enough to inhibit the enzyme's activity, with a reported IC50 value of 6.51 μM. researchgate.netnih.gov

Binding with CYP2D6

This compound's interaction with another critical cytochrome P450 enzyme, CYP2D6, has also been investigated. nih.gov Multi-spectroscopic methods and molecular docking studies have shown that this compound binds to CYP2D6, causing a static quenching of the enzyme's fluorescence. nih.gov This binding, facilitated by hydrogen bonds and van der Waals forces, results in conformational and micro-environmental changes in the CYP2D6 protein. nih.gov

Notably, this compound demonstrates the strongest inhibitory effect on CYP2D6 activity among its isomers, with an IC50 value of 1.48 μM. researchgate.netresearchgate.netnih.gov This potent inhibition highlights the compound's significant potential for interactions with drugs metabolized by CYP2D6. researchgate.netresearchgate.netnih.gov

Characterization of Inhibition Type (Noncompetitive, Mixed)

Kinetic studies have characterized the type of inhibition this compound exerts on both CYP3A4 and CYP2D6. For both enzymes, this compound has been identified as a noncompetitive inhibitor. researchgate.netresearchgate.netnih.gov This indicates that this compound binds to a site on the enzyme that is distinct from the substrate-binding site, and its binding reduces the enzyme's catalytic efficiency without preventing the substrate from binding. The inhibition by this compound on both CYP3A4 and CYP2D6 has been found to be reversible. researchgate.netresearchgate.netnih.gov

In contrast, its isomer isoastilbin exhibits a mixed type of inhibition for CYP3A4 and a noncompetitive type for CYP2D6. researchgate.netresearchgate.netnih.gov

Inhibitory Effects of this compound and Its Isomers on CYP3A4 and CYP2D6

Compound Target Enzyme IC50 (μM) Inhibition Type
This compound CYP3A4 6.51 researchgate.netnih.gov Noncompetitive researchgate.netresearchgate.netnih.gov
This compound CYP2D6 1.48 researchgate.netnih.gov Noncompetitive researchgate.netresearchgate.netnih.gov
Astilbin CYP3A4 2.63 researchgate.netnih.gov Noncompetitive researchgate.netresearchgate.netnih.gov
Astilbin CYP2D6 14.16 researchgate.netnih.gov Noncompetitive researchgate.netresearchgate.netnih.gov
Isoastilbin CYP3A4 3.03 researchgate.netnih.gov Mixed researchgate.netresearchgate.netnih.gov

Implications for Herb-Drug Interactions

The demonstrated inhibition of CYP3A4 and CYP2D6 by this compound carries significant implications for herb-drug interactions. researchgate.netresearchgate.netnih.gov These two enzymes are responsible for the metabolism of a vast number of clinically used drugs. nih.govjfda-online.com By inhibiting their activity, this compound can alter the pharmacokinetics of co-administered drugs, potentially leading to increased drug levels and a higher risk of adverse effects. nih.govjfda-online.com

Given that this compound is a constituent of some herbal remedies, its potent inhibition of CYP2D6 and moderate inhibition of CYP3A4 suggest that consumption of such herbs could lead to clinically relevant interactions with conventional medications. researchgate.netnih.govnih.govjfda-online.com

Other Proposed Signaling Pathways and Molecular Targets

Due to the structural similarity between this compound and its isomer astilbin, the signaling pathways affected by astilbin are considered potentially relevant for this compound.

Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway (as relevant to astilbin, potential for this compound due to isomerism)

Research on astilbin has shown its ability to modulate the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway. Studies have indicated that astilbin can inhibit the phosphorylation of PI3K and Akt. nih.gov This pathway is crucial in regulating cell proliferation, survival, and inflammation. nih.gov For instance, in the context of osteoarthritis, astilbin has been shown to ameliorate symptoms by downregulating the PI3K/Akt signaling pathway. nih.govnih.gov Another study suggested that the pro-angiogenic effects of astilbin may be mediated through the activation of the PI3K/Akt pathway. rsc.orgrsc.org The involvement of the PI3K pathway has also been noted in the astilbin-induced production of certain regulatory T cells. x-mol.netnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway (as relevant to astilbin, potential for this compound due to isomerism)

The Mitogen-Activated Protein Kinase (MAPK) pathway is another significant signaling cascade that has been shown to be influenced by astilbin. Astilbin has been found to suppress the activation of the MAPK pathway in the context of acute respiratory distress syndrome. nih.gov Conversely, other research indicates that astilbin can activate the MAPK/ERK-dependent pathway, which may contribute to its pro-angiogenic activities. rsc.orgrsc.org The MAPK signaling pathway has also been implicated in the immunomodulatory effects of astilbin, specifically in the induction of regulatory T cells. x-mol.netnih.gov

Potential Targets for Uric Acid Lowering

This compound demonstrates potential for lowering uric acid levels by targeting key proteins involved in uric acid production and transport. These targets include the Concentrative Nucleoside Transporter 2 (CNT2), Xanthine (B1682287) Oxidase (XOD), and Urate Transporter 1 (URAT1).

Concentrative Nucleoside Transporter 2 (CNT2):

CNT2, also known as the sodium-dependent purine (B94841) nucleoside transporter (SPNT), is primarily responsible for the absorption of purine nucleosides in the intestine. nih.govsolvobiotech.com By inhibiting CNT2, the uptake of purine precursors of uric acid can be reduced, thereby preventing the overproduction of uric acid. nih.gov CNT2 is a member of the SLC28 gene family and preferentially transports purine nucleosides and uridine. solvobiotech.comnih.gov It is expressed in various tissues, including the small intestine, kidney, liver, and heart. solvobiotech.comuniprot.org Molecular docking studies have suggested that metabolites of this compound exhibit strong binding activities with CNT2, indicating a potential mechanism for reducing purine absorption. nih.gov

Xanthine Oxidase (XOD):

Xanthine oxidase is a critical enzyme in the purine metabolism pathway, catalyzing the final two steps that lead to the production of uric acid from hypoxanthine (B114508) and xanthine. nih.govmdpi.com Inhibition of XOD activity is a well-established strategy for lowering serum uric acid levels. nih.govresearchgate.net Research on total flavonoids from Smilax glabra, which include this compound, has shown a significant reduction in hepatic XOD activities in hyperuricemic mice. nih.gov This suggests that this compound contributes to the uric acid-lowering effect by directly inhibiting the enzymatic activity of XOD, thus reducing the synthesis of uric acid. nih.govresearchgate.net

Urate Transporter 1 (URAT1):

URAT1, encoded by the SLC22A12 gene, is a crucial transporter located in the apical membrane of the proximal tubules in the kidney. frontiersin.org It plays a major role in the reabsorption of uric acid from the urine back into the bloodstream. mdpi.comnih.gov Consequently, inhibiting URAT1 is an effective therapeutic approach to increase the excretion of uric acid and lower its concentration in the blood. mdpi.comexplorationpub.com While direct studies on this compound's effect on URAT1 are part of broader research, related compounds like astilbin have been shown to suppress URAT1 expression. researchgate.net Molecular docking analyses also indicate that metabolites derived from compounds within Smilax glabra, including this compound, have a strong binding affinity for URAT1. nih.gov This suggests that this compound may exert a uricosuric effect by hindering the reabsorption of uric acid in the kidneys.

Interactive Data Table: this compound's Potential Uric Acid Lowering Targets

TargetNameFunctionLocationEffect of this compound (or related compounds)
CNT2 Concentrative Nucleoside Transporter 2Intestinal absorption of purine nucleosidesSmall IntestinePotential inhibition, reducing purine uptake nih.gov
XOD Xanthine OxidaseCatalyzes the final steps of uric acid synthesisLiver, other tissuesInhibition of enzyme activity, reducing uric acid production nih.gov
URAT1 Urate Transporter 1Reabsorption of uric acid from urineKidney (Proximal Tubules)Potential inhibition, increasing uric acid excretion nih.govresearchgate.net

Pharmacokinetic and Biopharmaceutical Aspects of Neoastilbin

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The journey of neoastilbin through the body involves several key processes that determine its ultimate bioavailability and potential effects.

Studies in rat models have been crucial in elucidating the bioavailability of this compound, often in comparison to its isomer, astilbin (B1665800). Research has consistently shown that this compound exhibits poor absorption in rats. nih.govmdpi.com

In one study, the absolute oral bioavailability of this compound in rats was determined to be a mere 0.28%. nih.govmdpi.comresearchgate.net This indicates that only a very small fraction of the orally administered dose reaches the systemic circulation. This poor bioavailability is a significant characteristic of this compound and its isomers. nih.govmdpi.com When administered intravenously at a dose of 2 mg/kg, the maximum serum concentration (Cmax) of this compound was 8566.7 ± 3091.8 ng/mL, found at 0.17 hours. nih.gov In contrast, after oral administration of 20 mg/kg, the Cmax was significantly lower at 57.5 ng/mL, reached at 0.5 hours. nih.govmdpi.com

Comparative Bioavailability of this compound and Astilbin in Rats
CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Absolute Bioavailability (%)
This compoundIntravenous28566.7 ± 3091.80.17-
This compoundOral2057.50.50.28
AstilbinIntravenous25883.4 ± 2081.00.17-
AstilbinOral2060.90.170.30

The limited absorption of this compound can be largely attributed to its physicochemical properties. mdpi.com Key factors include its solubility and lipophilicity, which are critical for passive diffusion across the intestinal epithelium, the primary mechanism for flavonoid absorption. nih.gov

This compound has a water solubility of 217.16 μg/mL at 25°C, which, while higher than its isomer astilbin (132.72 μg/mL), still classifies it as a "very slightly soluble" compound. nih.govresearchgate.netresearchgate.net The oil-water distribution coefficient (log P) is another important determinant. In simulated gastric fluid (SGF), the log P of this compound is 1.39, and in simulated intestinal fluid (SIF), it is 0.98. nih.govmdpi.comresearchgate.net These low log P values, particularly in SIF, indicate that this compound has difficulty passing through the lipid-rich cell membranes of intestinal epithelial cells. nih.govmdpi.com

Physicochemical Properties of this compound and Astilbin
CompoundWater Solubility (μg/mL at 25°C)log P (SGF)log P (SIF)
This compound217.161.390.98
Astilbin132.721.571.09

Once absorbed, flavonoids like this compound undergo various metabolic transformations. In vivo, absorbed flavonoids are known to be subject to deglycosylation, sulfation, glucuronidation, and/or methylation in intestinal epithelial cells and hepatocytes. nih.gov

In Vivo Pharmacokinetic Profiles

The pharmacokinetic profile of this compound in rats reveals rapid elimination from the body. Following intravenous administration, the plasma concentration of this compound decreases quickly over time. nih.gov The half-life (t1/2) of this compound was calculated to be 1.2 hours, which is longer than that of astilbin (0.5 hours). nih.gov Other pharmacokinetic parameters such as the time to reach maximum concentration (Tmax), clearance (CL), and mean residence time (MRT) were found to be very similar between this compound and astilbin. nih.gov The poor absorption and rapid clearance contribute to the low systemic exposure of this compound after oral administration. nih.govmdpi.com

Plasma Quantification Methodologies

Accurate quantification of this compound in plasma is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. nih.govresearchgate.net An effective plasma pretreatment method is crucial to eliminate endogenous matrix components and ensure accurate measurement. nih.gov

In one study, a protein precipitation method was optimized for plasma sample preparation. nih.gov Methanol and acetonitrile (B52724) were compared as protein precipitators, with the supernatant being analyzed by HPLC. nih.gov This method allowed for the successful determination of trace amounts of this compound in plasma, enabling the detailed pharmacokinetic analysis. nih.govresearchgate.net Another study utilized ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) for the metabolic fingerprinting of plasma samples from rats administered with Smilax glabra Roxb, which contains this compound. frontiersin.org This advanced analytical technique allowed for the identification of this compound and its metabolites in the plasma. frontiersin.org

Structure Activity Relationships Sar and Comparative Studies

Comparison of Biological Activities with Stereoisomers (Astilbin, Isoastilbin (B1163041), Neoisoastilbin)

The biological activities of neoastilbin and its stereoisomers have been a subject of comparative research, revealing varying potencies across several pharmacological domains. While astilbin (B1665800) is the most studied isomer due to its natural abundance, research indicates that its counterparts also possess significant, and sometimes superior, bioactivities. mdpi.comnih.gov

Antioxidant Activity: Studies evaluating the antioxidant capacity of the four stereoisomers have shown clear differences. One study measured their ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. mdpi.com The results indicated that the trans-stereoisomers, isoastilbin and neoisoastilbin (B1250918), exhibited stronger antioxidant activities than the cis-stereoisomers, astilbin and this compound. mdpi.com For instance, the IC50 values for DPPH radical scavenging were lower for isoastilbin and neoisoastilbin compared to this compound and astilbin, signifying greater potency. mdpi.com A similar trend was observed in ferric reducing antioxidant power (FRAP) assays. mdpi.comsemanticscholar.org

Interactive Data Table: Comparative Antioxidant Activities of Astilbin Stereoisomers

Compound DPPH Scavenging IC50 (μg/mL) mdpi.com ABTS+ Scavenging IC50 (μg/mL) mdpi.com Ferric Reducing Antioxidant Power (FRAP) (µM FeSO₄ equivalent at 50 µg/mL) mdpi.com
This compound 9.14 ± 0.23 6.84 ± 0.55 223.78 ± 25.87
Astilbin 7.34 ± 0.22 6.48 ± 1.13 148.22 ± 15.95
Isoastilbin 4.01 ± 0.18 3.11 ± 0.90 400.44 ± 23.15
Neoisoastilbin 5.48 ± 0.22 1.41 ± 0.55 421.56 ± 4.16

Anti-inflammatory and Immunosuppressive Activities: All four stereoisomers have demonstrated anti-inflammatory and immunosuppressive properties. nih.govselleckchem.com They can significantly inhibit the secretion of pro-inflammatory cytokines like IL-1β and IL-6, as well as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. mdpi.com Astilbin, in particular, has been noted for its novel selective immunosuppressive activity. nih.govresearchgate.net Its three isomers are reported to show similar immunosuppressive effects. researchgate.net

Antimicrobial and Enzyme Inhibitory Activity: The isomers have shown varied antimicrobial activities. nih.gov In a study against Streptococcus sobrinus, a bacterium implicated in dental caries, this compound, astilbin, and isoastilbin all demonstrated growth inhibition. yalma.ru Notably, this compound exhibited the most potent inhibitory activity against glucosyltransferase (GTase), an enzyme crucial for dental plaque formation, with a lower IC50 value compared to its isomers. yalma.ru

Research on their effects on human cytochrome P450 (CYP) enzymes, which are critical for drug metabolism, also highlights significant differences. A study on CYP3A4 and CYP2D6 revealed that this compound had the strongest inhibitory effect on CYP2D6, whereas astilbin was the most potent inhibitor of CYP3A4. nih.govresearchgate.net

Impact of Stereochemical Configuration on Pharmacological Effects

The stereochemical configuration at the C-2 and C-3 positions of the flavanonol core is a critical determinant of the pharmacological effects of these isomers. mdpi.comyalma.ru The arrangement of the substituents at these chiral centers influences how the molecule fits into the active site of enzymes and receptors, thereby dictating its biological efficacy.

The distinction between cis (astilbin, this compound) and trans (isoastilbin, neoisoastilbin) configurations appears to be particularly important for antioxidant activity. The trans configuration generally results in higher antioxidant capacity. mdpi.com This suggests that the spatial relationship between the B-ring and the rhamnose moiety affects the molecule's ability to donate hydrogen atoms or electrons to neutralize free radicals.

In the context of enzyme inhibition, the stereochemistry governs the potency and mechanism of action. For instance, against glucosyltransferase, the specific 3D structure of this compound allows for a more effective interaction with the enzyme compared to astilbin and isoastilbin. yalma.ru Similarly, the differential inhibition of CYP3A4 and CYP2D6 enzymes underscores the impact of stereochemistry. nih.govresearchgate.net this compound's potent, noncompetitive inhibition of CYP2D6, contrasted with astilbin's stronger inhibition of CYP3A4, demonstrates that subtle changes in stereochemical configuration can lead to significant shifts in pharmacological profiles, potentially affecting drug-drug interactions. nih.govresearchgate.net

Differential Binding Affinities to Molecular Targets among Isomers

The varying biological activities of the stereoisomers can be traced back to their differential binding affinities for specific molecular targets. Molecular docking and spectroscopic studies have provided insights into these interactions.

Cytochrome P450 Enzymes: Studies on the interaction with human cytochrome P450 enzymes have been particularly revealing. For CYP3A4, spectral analysis and molecular docking showed that astilbin has the highest binding affinity, followed by isoastilbin, and then this compound. researchgate.netnih.gov The binding is driven by hydrogen bonds and van der Waals forces. researchgate.netnih.gov Conversely, for CYP2D6, this compound displays the strongest binding ability and inhibitory effect. nih.govresearchgate.net All three isomers (astilbin, isoastilbin, and this compound) were found to bind strongly to CYP2D6, leading to static quenching of the enzyme's intrinsic fluorescence. researchgate.net

Interactive Data Table: Inhibitory Effects (IC50) of Astilbin Isomers on Cytochrome P450 Enzymes

Compound CYP3A4 IC50 (μM) nih.gov CYP2D6 IC50 (μM) nih.gov
This compound 6.51 1.48
Astilbin 2.63 14.16
Isoastilbin 3.03 11.87

Serum Albumin: The interaction of these flavonoids with transport proteins like serum albumin, which affects their distribution in the body, is also influenced by their structure. Studies on astilbin's binding to bovine serum albumin (BSA) and human serum albumin (HSA) show a strong affinity, with binding occurring primarily at a single site through hydrogen bonding and van der Waals forces. rsc.orgsemanticscholar.orgmdpi.com Although specific comparative data for all four isomers' binding to albumin is limited, the established principle that stereochemistry affects molecular interactions suggests that their binding affinities and constants would likely differ.

Isomerization in Biological Systems and its Implications for Bioactivity

Studies have shown that astilbin and this compound undergo isomerization in simulated intestinal fluid (SIF) at a pH of 6.8. mdpi.comnih.gov When incubated in SIF, a portion of astilbin converts to its cis-trans isomer, neoisoastilbin, while this compound converts to isoastilbin. nih.govresearchgate.netnih.gov This interconversion occurs through a chalcone (B49325) intermediate and is dependent on factors like pH and temperature. researchgate.nettandfonline.comacs.org this compound has been found to be more stable than astilbin in these conditions. mdpi.comnih.gov After 4 hours of incubation in SIF, 88.3% of this compound remained, compared to 78.6% of astilbin. nih.govnih.gov

This in-vivo isomerization suggests that administering a single isomer may result in the presence of other isomers within the body. nih.gov Pharmacokinetic studies in rats showed that despite differences in physicochemical properties like water solubility (this compound is more soluble than astilbin), their absolute bioavailability was very poor and not significantly different (0.28% for this compound vs. 0.30% for astilbin). nih.govresearchgate.netnih.gov The occurrence of isomerization in vivo has led to the suggestion that for the purpose of drug development, astilbin and its isomers might be considered as a single substance, making the purification of an individual component potentially unnecessary. nih.govresearchgate.net

Advanced Research Methodologies and Translational Approaches

In Vitro Experimental Models

In vitro models are fundamental in neoastilbin research for initial screening, mechanism elucidation, and establishing a basis for further animal studies. These models allow for controlled investigation of the compound's effects on specific cell types and biochemical pathways.

Cell Culture Assays (e.g., RAW264.7 cells, THP-1 derived macrophages)

Macrophage cell lines are critical tools for studying the inflammatory processes central to conditions like gouty arthritis. nih.govnih.gov The human monocytic cell line THP-1, when differentiated into macrophages, serves as a key model to investigate the effects of this compound on inflammation. nih.govnih.govmdpi.com

In studies using THP-1-derived macrophages stimulated with monosodium urate (MSU) crystals—the etiological agent of gout—this compound has demonstrated significant anti-inflammatory activity. nih.govnih.gov Treatment with this compound markedly diminishes the secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govmdpi.com This reduction in inflammatory mediators is achieved by suppressing the activation of crucial signaling pathways, specifically the nuclear factor kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways. nih.govnih.gov The NLRP3 inflammasome is particularly relevant to the inflammatory cascade initiated by MSU crystals. researchgate.net

Similarly, the murine macrophage cell line RAW264.7 is a widely used model for studying inflammatory responses, often induced by lipopolysaccharide (LPS). rbmb.netmdpi.com Research on various flavonoids in these cells shows inhibition of inflammatory markers like nitric oxide (NO), IL-6, and TNF-α. mdpi.comnih.gov While direct studies on this compound in RAW264.7 cells are part of the broader investigation into flavonoids, the THP-1 model has provided specific evidence for its anti-gout potential. nih.govmdpi.com

Table 1: Effect of this compound on Inflammatory Cytokine Secretion in MSU-Stimulated THP-1-Derived Macrophages

CytokineEffect of MSU StimulationEffect of this compound TreatmentAssociated Pathway
Interleukin-1β (IL-1β)Significantly IncreasedSignificantly Decreased nih.govmdpi.comNLRP3 Inflammasome, NF-κB nih.gov
Interleukin-6 (IL-6)Significantly IncreasedSignificantly Decreased nih.govmdpi.comNF-κB nih.gov
Tumor Necrosis Factor-α (TNF-α)Significantly IncreasedSignificantly Decreased nih.govmdpi.comNF-κB nih.gov

Enzyme Assays

Enzyme assays are essential for determining if a compound directly interacts with and modulates the activity of specific enzymes involved in a disease pathway. nih.gov In the context of hyperuricemia and gout, a key enzyme is Xanthine (B1682287) Oxidase (XO), which is responsible for the final steps of purine (B94841) metabolism that produce uric acid. researchgate.net3hbiomedical.com

Research on astilbin (B1665800), a stereoisomer of this compound, has shown that it can reduce serum levels of XO in hyperuricemic mice. researchgate.net Similarly, extracts containing this compound have been found to inhibit XO activity. mdpi.com These findings suggest that a direct inhibitory effect on XO is a likely mechanism for the uric acid-lowering properties of this compound. Fluorometric and colorimetric assay kits are commercially available to perform high-throughput screening of compounds like this compound for their inhibitory effects on enzymes such as XO. bioassaysys.com

Another important class of enzymes in inflammation is Cyclooxygenase (COX), particularly the inducible isoform COX-2, which is responsible for producing pro-inflammatory prostanoids. assaygenie.com Various in vitro assays, including fluorometric and radiochemical methods, are used to screen for COX inhibitors. diva-portal.org The anti-inflammatory profile of this compound suggests that investigating its potential to inhibit COX-2 activity is a relevant area of inquiry.

Assessment of Cellular Responses and Cytotoxicity for Experimental Design

Before evaluating the specific anti-inflammatory or enzyme-inhibiting effects of this compound, it is crucial to assess its cytotoxicity to ensure that the observed results are not merely a consequence of cell death. nih.gov Researchers first determine a range of non-toxic concentrations of the compound for use in subsequent mechanistic studies. nih.gov

Standard cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to measure cell metabolic activity as an indicator of cell viability. The LDH (lactate dehydrogenase) assay, which measures the release of LDH from cells with damaged membranes, is another common method to quantify cytotoxicity. nih.gov For instance, studies on other flavonoids have utilized these assays on RAW264.7 macrophages to establish safe experimental concentrations before proceeding with anti-inflammatory assessments. nih.gov This foundational step is critical for the valid design and interpretation of in vitro experiments investigating the therapeutic properties of this compound.

In Vivo Animal Models

Animal models are indispensable for evaluating the systemic effects, efficacy, and physiological responses to this compound in a living organism, bridging the gap between cellular assays and potential therapeutic applications.

Gouty Arthritis Mouse Models

To study the in vivo efficacy of this compound against gout, researchers utilize acute gouty arthritis models in mice. nih.gov A standard method involves the intra-articular injection of MSU crystals into the ankle joint or footpad, which mimics the acute inflammatory attack of gout. mdpi.comfrontiersin.org This injection leads to measurable signs of inflammation, including significant joint swelling, pain, and the infiltration of inflammatory cells, particularly neutrophils, into the joint tissue. nih.govfrontiersin.org

Studies have shown that administration of this compound or its stereoisomer, neoisoastilbin (B1250918), significantly ameliorates these inflammatory responses. nih.govnih.gov this compound treatment has been observed to reduce MSU-induced ankle swelling in a dose-dependent manner. mdpi.com Histopathological analysis of the joint tissue from this compound-treated mice reveals a marked decrease in the infiltration of inflammatory cells compared to untreated model mice. mdpi.comnih.gov Furthermore, consistent with in vitro findings, this compound reduces the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α within the inflamed joint tissue and suppresses the activation of the NF-κB and NLRP3 inflammasome pathways in vivo. nih.govmdpi.comnih.gov

Table 2: Effects of this compound in MSU-Induced Gouty Arthritis Mouse Models

ParameterEffect in MSU-Induced ModelEffect Following this compound TreatmentSource(s)
Ankle/Joint SwellingSignificantly IncreasedSignificantly Decreased mdpi.comnih.gov
Inflammatory Cell InfiltrationMarkedly IncreasedSignificantly Reduced mdpi.comnih.gov
IL-1β, IL-6, TNF-α LevelsSignificantly IncreasedSignificantly Decreased mdpi.comnih.gov
NF-κB/NLRP3 PathwayActivatedInhibited nih.govnih.gov

Hyperuricemic Mouse Models

To investigate the effect of this compound on the underlying cause of gout—high levels of uric acid—researchers use hyperuricemic mouse models. These models are typically established by administering a uricase inhibitor, such as potassium oxonate, which blocks the enzyme that breaks down uric acid in rodents. researchgate.netmdpi.comnih.gov This leads to an accumulation of uric acid in the blood, mimicking the hyperuricemic condition in humans.

Research has demonstrated that the total flavonoids from Smilax glabra Roxb., which include astilbin, this compound, isoastilbin (B1163041), and neoisoastilbin, possess therapeutic activity against hyperuricemia. nih.gov Specifically, studies on astilbin stereoisomers have confirmed their anti-hyperuricemic effects in these mouse models. nih.gov Treatment with these compounds can significantly lower serum uric acid levels. nih.gov The mechanism is linked to the inhibition of xanthine oxidase, the enzyme that produces uric acid, and the regulation of renal transporters involved in uric acid excretion. nih.gov These animal models are crucial for confirming the uric acid-lowering potential of this compound observed in enzymatic assays.

Application of Genetically Diverse Animal Populations

Traditional preclinical research on phytochemicals has predominantly utilized inbred mouse strains, which, despite their utility in mechanistic studies, lack the genetic variability inherent in the human population. This genetic homogeneity can limit the translational potential of research findings. nih.govrsc.org The use of genetically diverse animal populations, such as the Collaborative Cross (CC) or Diversity Outbred (DO) mice, represents a significant methodological advancement for phytochemical research. nih.govrsc.org These models introduce a level of genetic variation comparable to that of human populations, making them powerful tools for several key areas of investigation. nih.govembopress.org

While specific studies applying these models to this compound have not been identified, their potential utility is substantial. Employing genetically diverse models could help predict the interindividual variability in the bioavailability and efficacy of this compound, identify specific genetic loci or genes that govern the response to this compound, and uncover novel mechanisms of action. nih.govnih.gov This approach addresses a critical challenge in phytochemical research: the often-observed discrepancy between results in animal models and outcomes in human clinical trials. rsc.org By integrating the genetic complexity of the human population into preclinical studies, researchers can gain more robust insights into how individuals might respond differently to this compound, paving the way for more personalized nutritional and therapeutic strategies. nih.gov

Zebrafish as a Model Organism for Phytochemical Research

The zebrafish (Danio rerio) has emerged as a valuable and versatile model organism in various fields of biomedical research, including the study of phytochemicals. nih.gov Its advantages include high genetic homology with humans (approximately 70%), rapid external development, and optical transparency of embryos, which permits real-time imaging of organ development and cellular processes. nih.gov These characteristics make the zebrafish an efficient model for high-throughput screening of the bioactivity and potential toxicity of natural compounds.

In the context of this compound and other flavonoids, zebrafish models can be employed to investigate a wide range of biological activities. For instance, studies have successfully used zebrafish to evaluate the anxiolytic potential of flavonoids like silibinin (B1684548) and naringenin. nih.gov Researchers can create models for specific human diseases, such as skeletal disorders or congenital cardiomyopathy, by manipulating specific genes, and then test the therapeutic potential of compounds like this compound. nih.govfrontiersin.orgresearchgate.net The model is also highly effective for studying developmental toxicity and endocrine-disrupting effects of chemical compounds. youtube.com Although specific research applying the zebrafish model to this compound is not prominent, the existing framework for testing other flavonoids demonstrates a clear and effective path for future investigations into this compound's effects on development, organ function, and its potential as a therapeutic agent for various human diseases. nih.gov

Computational and In Silico Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. This method calculates the binding affinity and models the interaction at the molecular level.

While extensive docking studies on this compound are limited, research has explored its interaction with key metabolic enzymes. For example, a study investigating the interaction between human cytochrome P450 2D6 (CYP2D6) and three flavonoid isomers—astilbin, isoastilbin, and this compound—utilized molecular docking. The simulations suggested that this compound has a strong binding affinity to CYP2D6, interacting primarily through hydrogen bonds and van der Waals forces. These computational findings were consistent with experimental results from fluorescence spectroscopy, which confirmed that the binding of this compound altered the conformation and microenvironment of the CYP2D6 protein. Such studies are crucial for predicting potential herb-drug interactions, as inhibition of CYP enzymes can alter the metabolism of co-administered drugs.

Table 1: Summary of Molecular Docking Findings for this compound
Target ProteinKey Interaction ForcesPredicted OutcomeSignificance
Cytochrome P450 2D6 (CYP2D6)Hydrogen bonds, van der Waals forcesStrong binding affinity, conformational change in proteinPotential for herb-drug interactions via inhibition of drug metabolism

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. arxiv.org This technique complements molecular docking by providing insights into the stability and conformational changes of a protein-ligand complex in a simulated physiological environment. arxiv.orgnih.gov An MD simulation can reveal how a compound like this compound and its target protein behave and interact dynamically, offering a more realistic representation than the static picture provided by docking. nih.gov

In a typical workflow, the top-ranked poses from molecular docking are subjected to MD simulations to evaluate their stability. nih.gov Key parameters such as the root mean square deviation (RMSD) and radius of gyration (Rg) are analyzed to determine if the complex remains stable and compact throughout the simulation. nih.gov Although specific MD simulation studies focused solely on this compound are not widely published, this methodology is a logical and crucial next step following docking studies, such as the one involving this compound and CYP2D6. Such a study would validate the stability of the docked pose, elucidate the energetics of the binding process, and identify the key amino acid residues that maintain the interaction over time, thus providing a deeper understanding of the compound's mechanism of action at an atomistic level. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com By analyzing how variations in molecular features (descriptors) affect a compound's potency, QSAR models can be developed to predict the activity of new, unsynthesized molecules. mdpi.comijpsr.com This predictive capability makes QSAR a valuable tool in drug discovery for prioritizing candidates for synthesis and testing. medcraveonline.comnih.gov

A QSAR model for this compound would typically be developed within the context of a larger dataset of structurally related flavonoids. The process involves several key steps:

Data Set Compilation : Assembling a group of flavonoids with experimentally measured biological activity against a specific target.

Descriptor Calculation : Computing a wide range of numerical descriptors for each molecule that describe its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape).

Model Building : Using statistical methods, such as multiple linear regression, to create an equation that links a subset of the most relevant descriptors to the observed biological activity. mdpi.com

Validation : Rigorously testing the model's predictive power using both internal and external sets of compounds to ensure its reliability. mdpi.com

While a specific QSAR model for this compound has not been prominently featured in the literature, the methodology offers a clear path for future research. Such a model could accelerate the discovery of novel flavonoid-based compounds with enhanced therapeutic activity by guiding the rational design of derivatives with optimized structural features. ijpsr.com

Prediction of Drug-likeness and ADMET Properties

In the early stages of drug discovery, it is crucial to evaluate whether a compound has the potential to become a successful drug. In silico tools are widely used to predict a molecule's "drug-likeness" and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. springernature.comnih.gov These predictions help to filter out compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity, thereby saving significant time and resources. nih.govbohrium.com

Drug-likeness is often assessed using guidelines like Lipinski's Rule of Five, which evaluates simple physicochemical parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to have good oral bioavailability.

ADMET prediction involves a more detailed profile of a compound's expected behavior in the body. csmres.co.uk Various computational models can estimate properties such as gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicities. bohrium.comnih.gov

For this compound, these in silico tools can provide a preliminary assessment of its drug-like potential. Based on its chemical structure, a hypothetical ADMET profile can be generated to guide further experimental work.

Table 2: Hypothetical In Silico ADMET and Drug-Likeness Profile for this compound
PropertyParameterPredicted Value/CommentaryImportance
Drug-Likeness (Lipinski's Rule of Five) Molecular Weight~450.4 g/mol (≤ 500)Influences absorption and distribution.
LogP (Lipophilicity)Predicted to be within the typical range for flavonoids (e.g., < 5)Affects solubility, permeability, and metabolism.
Hydrogen Bond DonorsHigh number due to multiple hydroxyl groups (> 5)May reduce membrane permeability; violation of Lipinski's rule.
Hydrogen Bond AcceptorsHigh number due to oxygen atoms (> 10)May reduce membrane permeability; violation of Lipinski's rule.
ADMET Properties GI AbsorptionPredicted to be low to moderate due to high polarity.Determines oral bioavailability.
Blood-Brain Barrier (BBB) PermeationPredicted to be low/unlikely.Indicates potential for CNS effects (or lack thereof).
CYP450 InhibitionPotential inhibitor (e.g., CYP2D6), as suggested by docking.Risk of drug-drug interactions.

Omics Technologies in this compound Research

Omics technologies offer a holistic view of the biological interactions of this compound, moving beyond single-endpoint assays to provide a comprehensive profile of its effects.

Metabolomic Profiling

Metabolomic profiling is utilized to map the metabolic fate and distribution of compounds within a biological system. In studies involving extracts from Smilax glabra Roxb, which contains this compound, tissue distribution analysis has been performed. This research revealed that the liver, intestine, kidney, and stomach were the primary target organs for the active ingredients from the extract. nih.gov Among the various compounds identified, this compound was found to be one of the most widely distributed, indicating its significant absorption and presence in key metabolic and excretory organs. nih.gov

Pharmacodynamic Fingerprinting

Pharmacodynamic fingerprinting connects the chemical constituents of a substance to its biological effects. This approach was employed to evaluate the efficacy of extracts containing this compound on hyperuricemia. nih.gov In a rat model of potassium oxonate-induced hyperuricemia, the administration of the extract led to a significant reduction in serum uric acid levels. nih.gov Further analysis of liver and kidney tissues showed that the extract could modulate the activity of purine oxidase in the liver and affect uric acid levels in the kidneys, demonstrating a clear pharmacodynamic effect linked to the constituents of the extract, including this compound. nih.gov

Analytical Techniques for Quantification and Characterization

A range of advanced analytical techniques are essential for the accurate quantification and detailed structural characterization of this compound.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS, UPLC-ESI-MS, UHPLC-Q-Exactive)

Ultra-High Performance Liquid Chromatography coupled with various mass spectrometry detectors is a cornerstone for the analysis of this compound.

UPLC-MS/MS and UPLC-ESI-MS : These methods are highly sensitive and specific, making them ideal for quantifying this compound in complex biological matrices. A study comparing Astilbin and this compound developed a method to measure their concentrations in rat plasma. mdpi.com The analysis was performed on a UPLC system with UV detection, and typical chromatograms showed distinct peaks for this compound and its isomer. mdpi.com This technique is crucial for pharmacokinetic studies, allowing for the determination of parameters such as maximum plasma concentration (Cmax) and half-life (t1/2). mdpi.com For instance, after intravenous administration of 2 mg/kg in rats, the Cmax for this compound was 8566.7 ± 3091.8 ng/mL, and its t1/2 was 1.2 hours. mdpi.com Additionally, U-HPLC-ESI-MS has been used to identify this compound as a main ingredient in phenolic-enriched extracts of Smilax glabra. biocrick.com

UHPLC-Q-Exactive : This high-resolution mass spectrometry (HRMS) approach provides highly accurate mass measurements, facilitating the identification and characterization of compounds in complex mixtures. mdpi.combionexanalytical.comnih.gov The Q-Exactive Orbitrap platform combines a quadrupole for precursor ion selection with an Orbitrap mass analyzer for high-resolution detection. bionexanalytical.comwur.nl This technology is applied in untargeted metabolomics and chemical fingerprinting studies. mdpi.comnih.gov In the analysis of Smilax glabra extracts, UHPLC coupled with Q-TOF-MS (a similar high-resolution technology) was used to create chemical fingerprints and identify constituents, including this compound. nih.gov

Table 1: Pharmacokinetic Parameters of this compound in Rats Data derived from a comparative study of Astilbin and this compound. mdpi.com


ParameterIntravenous (IV) Administration (2 mg/kg)Oral (PO) Administration (20 mg/kg)
Cmax (ng/mL)8566.7 ± 3091.857.5
Tmax (h)0.170.5
t1/2 (h)1.2-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the compound.

¹H NMR : Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H-NMR spectrum of this compound has been recorded at 500MHz in DMSO-d6, showing characteristic signals for the aromatic protons of the flavonoid rings and the protons of the rhamnose sugar moiety. rsc.org

¹³C NMR : Carbon NMR provides information on the carbon skeleton of a molecule. The ¹³C-NMR spectrum of this compound, recorded at 125MHz in DMSO-d6, complements the proton data, allowing for the unambiguous assignment of all carbon atoms in the structure. rsc.org NMR analysis has also been key in revealing the specific conformation of this compound, particularly the interaction between the rhamnose and B ring moiety, which contributes to its greater stability compared to its isomer, Astilbin. mdpi.com

Table 2: NMR Spectral Data for this compound (in DMSO-d6) Data from The Royal Society of Chemistry supplementary information. rsc.org


¹H-NMR (500MHz)¹³C-NMR (125MHz)
Positionδ (ppm)Positionδ (ppm)
H-25.00C-282.8
H-34.70C-371.6
H-65.88C-4197.6
H-85.84C-5163.6
H-2'6.90C-696.1
H-5'6.74C-7166.9
H-6'6.77C-895.1
Rha-H-1''4.00C-1'128.5
Rha-H-6''0.95C-4'145.0
--Rha-C-1''101.4

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to measure the concentration of specific proteins, such as cytokines and antibodies, in a sample. nih.gov In the context of this compound research, ELISA is employed to investigate its biological activities, particularly its anti-inflammatory effects.

A study on a phenolic-enriched extract of Smilax glabra (PEESG), which contains this compound as a primary component, evaluated its impact on inflammatory mediators in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. biocrick.com The results from these assays, which are typically ELISAs, demonstrated that the extract significantly suppressed the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). biocrick.com This suggests that this compound contributes to the anti-inflammatory profile of the extract, and ELISA is a key quantitative tool to demonstrate this effect. biocrick.com

Western Blotting for Protein Expression Analysis

Western blotting, a widely used analytical technique, has been instrumental in elucidating the molecular mechanisms underlying the bioactivities of this compound. This method allows for the detection and quantification of specific proteins in a sample, providing insights into how this compound modulates cellular signaling pathways. Research has particularly focused on its anti-inflammatory effects, utilizing Western blotting to analyze the expression of key regulatory proteins.

Detailed Research Findings

Studies investigating the anti-inflammatory properties of this compound have employed Western blotting to examine its impact on critical inflammatory signaling cascades, such as the nuclear factor kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome pathways. mdpi.com These pathways are pivotal in the inflammatory response associated with conditions like gouty arthritis.

In a study utilizing monosodium urate (MSU)-stimulated THP-1-derived macrophages and a mouse model of gouty arthritis, Western blot analysis revealed that this compound significantly attenuated the inflammatory response. mdpi.com Specifically, this compound was found to decrease the phosphorylation of key proteins in the NF-κB pathway, including IKKα, p65, and IκBα. mdpi.com By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.

Furthermore, the same study demonstrated through Western blotting that this compound treatment led to a dose-dependent reduction in the expression levels of proteins associated with the NLRP3 inflammasome, including NLRP3, ASC, and Caspase-1. mdpi.com The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines. The downregulation of these proteins by this compound suggests a potent inhibitory effect on inflammasome activation. mdpi.com

The collective findings from these Western blot analyses provide strong evidence for the mechanism of action of this compound as an anti-inflammatory agent, highlighting its ability to modulate the NF-κB and NLRP3 inflammasome signaling pathways.

Interactive Data Table: Effect of this compound on Protein Expression in MSU-Stimulated THP-1 Macrophages

Target ProteinPathwayObserved Effect of this compound
Phospho-IKKα (p-IKKα)NF-κBDecreased phosphorylation
Phospho-p65 (p-p65)NF-κBDecreased phosphorylation
Phospho-IκBα (p-IκBα)NF-κBDecreased phosphorylation
NLRP3NLRP3 InflammasomeDecreased expression
ASCNLRP3 InflammasomeDecreased expression
Caspase-1NLRP3 InflammasomeDecreased expression

Therapeutic Potential and Future Directions for Neoastilbin Research

Potential Clinical Applications in Inflammatory and Related Diseases

Neoastilbin has demonstrated significant anti-inflammatory properties, making it a promising candidate for treating a range of inflammatory conditions. mdpi.com Research indicates that this compound can inhibit inflammatory pathways, such as the NF-κB and NLRP3 inflammasome pathways. mdpi.comnih.gov This mechanism is crucial in the development of many inflammatory diseases. nih.gov

One of the key areas of investigation is gouty arthritis, a common and painful inflammatory joint disease. mdpi.comnih.gov In studies involving both cell cultures and animal models, this compound was shown to reduce the secretion of major pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.comnih.govnih.gov These cytokines are central to the inflammatory cascade that causes the pain and joint destruction seen in gout. mdpi.comnih.gov By suppressing these molecules, this compound effectively alleviates the symptoms of gouty arthritis in animal models. nih.gov

The compound's action is not limited to gout. Further studies have revealed that this compound can protect against sepsis-induced liver and kidney injury by blocking the TLR4/NF-κB pathway, another critical inflammatory signaling route. This suggests that the clinical applications for this compound could extend to other NLRP3-driven diseases and autoinflammatory syndromes. nih.gov The ability of this compound and its related flavonoids to inhibit the production of inflammatory mediators like IL-1β, IL-6, and nitric oxide (NO) has been consistently observed in laboratory settings. nih.govresearchgate.net

Table 1: Investigated Clinical Potential of this compound in Inflammatory Conditions
Disease ModelKey Mechanism of ActionObserved EffectsSource
Gouty ArthritisInhibition of NF-κB and NLRP3 inflammasome pathways.Reduced secretion of inflammatory cytokines (IL-1β, IL-6, TNF-α) and diminished inflammatory cell infiltration. mdpi.comnih.gov mdpi.comnih.gov
Sepsis-Induced Organ InjuryBlocks the TLR4/NF-κB pathway.Attenuated apoptosis, oxidative stress, inflammation, and dysfunction in the liver and kidney.

Strategic Role in Drug Discovery and Development

The process of discovering and developing new drugs is notoriously lengthy and expensive. delta4.ai Natural products like this compound are increasingly seen as valuable starting points in this pipeline. nih.gov this compound, a stereoisomer of astilbin (B1665800), presents unique considerations for drug development. mdpi.com

A crucial aspect of early-stage drug development is understanding a compound's physicochemical properties and how it behaves in the body. mdpi.com Studies comparing this compound to its more-studied isomer, astilbin, have found differences in solubility, with this compound being more water-soluble. mdpi.com However, research also indicates that the two isomers can convert into one another within the body and ultimately show no significant difference in their absolute bioavailability, which is notably poor for both. mdpi.com This finding has strategic implications, suggesting that for development purposes, astilbin and its isomers might be considered a single substance, potentially simplifying the purification process. mdpi.com

Furthermore, a critical step in drug development is assessing potential interactions with other drugs. researchgate.net Flavonoids, including this compound and its isomers, have been studied for their effects on human cytochrome P450 enzymes, such as CYP3A4 and CYP2D6, which are responsible for metabolizing a vast number of common drugs. researchgate.netmskcc.org Research has shown that this compound can inhibit CYP2D6, while its isomer astilbin has a stronger inhibitory effect on CYP3A4. researchgate.net This information is vital for predicting and avoiding adverse drug-drug interactions if this compound were to be developed into a therapeutic agent. researchgate.net The use of advanced analytical techniques is fundamental to these investigations in the drug discovery phase. researchgate.net

Table 2: Comparative Properties of Astilbin and this compound in a Rat Model mdpi.com
PropertyAstilbinThis compound
Water Solubility (μg/mL)132.72217.16
log P (Simulated Gastric Fluid)1.571.39
log P (Simulated Intestinal Fluid)1.090.98
Absolute Bioavailability (%)0.300.28

Considerations for Quality Control and Standardization in Phytomedicine

For herbal and plant-derived medicines (phytomedicine) to be safe and effective, the consistency and quality of the products are paramount. nih.gov Standardization is essential, and this often relies on identifying and quantifying specific chemical markers within the plant material. nih.govscholar9.com Flavonoids such as astilbin and this compound are considered important active ingredients in plants like Smilax glabra and may serve as markers for quality control. nih.govnih.gov

The Chinese Pharmacopoeia, for instance, uses astilbin as a marker for the quality control of Smilax glabra preparations. nih.gov To ensure product quality, robust analytical methods are required. scholar9.com Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are used to create chemical "fingerprints" of herbal extracts. nih.govnih.gov These methods can accurately identify and quantify the levels of this compound and other related compounds, verifying the authenticity and consistency of the herbal product. nih.govnih.gov Such analytical procedures are also vital for the quality control of purified this compound intended for research, ensuring its purity is confirmed by methods like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR). researchgate.net

Challenges and Opportunities in this compound Research

Despite its promise, the journey of this compound from a laboratory compound to a clinical therapy is filled with challenges and opportunities that require careful consideration.

Need for Further Clinical Trials

A significant gap exists between the extensive preclinical data on this compound and its validation in human subjects. nih.gov While many studies have demonstrated the pharmacological effects of Smilax glabra extracts and their active components like this compound, there is a distinct lack of clinical studies to support these findings. mskcc.orgnih.gov The encouraging results from animal models of inflammatory diseases like arthritis need to be followed by well-designed clinical trials to determine the safety and efficacy of this compound in humans. mskcc.orgki.se Some early-phase trials are being initiated for herbal formulas containing this compound, but more rigorous, large-scale studies are necessary to translate preclinical promise into clinical application. ki.senih.gov

Exploration of Other Plant Parts for Bioactive Constituents

Research into the bioactive compounds of plants like Smilax glabra has historically focused almost exclusively on the rhizome (root). nih.gov However, other parts of the plant, such as the leaves, stems, and fruits, may contain unique profiles of physiologically active compounds. dergipark.org.tr There is an opportunity to intensify research into these other plant parts, which could lead to the discovery of new bioactive constituents or reveal that other parts of the plant also contain high levels of this compound. nih.govdergipark.org.tr This approach embraces the organic integrity of the plant and could unveil new therapeutic possibilities or more sustainable sourcing methods. nih.gov Studies on other plant species have shown that different parts like leaves, stems, and flowers can have significantly different concentrations of bioactive compounds. dergipark.org.tr

Integration of Ethical Practices in Preclinical Research

The ethical conduct of preclinical research is a cornerstone of drug development. ga-online.org All research involving animal models must adhere to strict ethical guidelines, such as those established by the Committee on Publication Ethics (COPE) and national research councils. smujo.idncdirindia.org This includes obtaining approval from an official ethics committee for any experiments on animals. smujo.id Key principles involve the replacement, reduction, and refinement of animal use wherever possible. ga-online.org Furthermore, transparency in reporting is critical; publications should provide detailed information on statistical methods, randomization, blinding, and sample size estimation to ensure that the research is robust and reproducible. rethinkingclinicaltrials.org For natural product research specifically, this also extends to the sustainable and equitable use of biodiversity. ga-online.org

Emerging Research Areas for Flavonoid Compounds

The field of flavonoid research is dynamic, with several emerging areas poised to yield significant advancements in medicine and human health. Future research is expected to concentrate on several key themes to overcome existing limitations and fully harness the therapeutic potential of these plant-derived compounds. nih.govcambridge.org

Structural Modification and Biosynthesis

A primary focus for future research is the chemical and structural modification of flavonoid molecules to enhance their therapeutic efficacy. nih.govbio-conferences.org Modifying the basic flavonoid structure is a key strategy for discovering new drugs with improved activity and bioavailability. nih.govfrontiersin.org Alongside chemical synthesis, biosynthesis is now considered one of the most promising research directions, with the potential to revolutionize the production of novel flavonoid compounds. nih.gov However, this approach requires urgent attention to challenges such as the complete analysis of metabolic pathways and the optimization of cell synthesis protocols. nih.gov Research trends are shifting from studying crude extracts to investigating specific, structurally modified flavonoids for practical applications, such as in oncology. bio-conferences.org

Advanced Drug Delivery Systems

A significant challenge in the clinical application of flavonoids is their often poor water solubility, chemical instability, and low bioavailability. nih.gov To address these issues, the development of novel drug delivery systems is a critical area of emerging research. nih.gov Systems such as nanoparticles, bioparticles, and various colloidal carriers are being investigated to improve the delivery of flavonoids to target sites in the body, thereby enhancing their therapeutic effects. nih.govmedcraveonline.com

Gut Microbiome and Enteroendocrine System Interaction

Increasing evidence suggests that flavonoids can modulate the gut microbiome and interact with the enteroendocrine system, which plays a crucial role in metabolic diseases like Type 2 Diabetes Mellitus (T2DM). xiahepublishing.com Flavonoids have been shown to influence the secretion of gut hormones, such as glucagon-like peptide-1 (GLP-1), which are vital for maintaining metabolic homeostasis. xiahepublishing.com For example, the flavonoid hispidulin (B1673257) can stimulate the release of GLP-1, leading to improved blood glucose control in animal models. xiahepublishing.com Future research will need to detail the specific molecular pathways through which flavonoids affect intestinal hormones and validate these findings in long-term human studies. xiahepublishing.comdntb.gov.ua

Expanded Therapeutic Applications

While the antioxidant and anti-inflammatory properties of flavonoids are well-documented, research is expanding to explore their roles in other complex diseases. numberanalytics.comhealthline.comnih.gov

Neurodegenerative Diseases: Flavonoids are being investigated for their potential to combat neurodegenerative diseases like Alzheimer's and Parkinson's disease. cambridge.org They may exert neuroprotective effects by inhibiting key enzymes and modulating signaling pathways within the central nervous system. cambridge.org

Cardiovascular Health: Epidemiological studies link flavonoid consumption to improved cardiovascular health, including reduced blood pressure and a lower risk of heart attack or stroke. numberanalytics.comhealthline.com Future studies will focus on elucidating the precise mechanisms behind these benefits and conducting long-term dietary intervention trials. cambridge.orghealthline.com

Oncology: The potential of flavonoids as anticancer agents is a major area of research. healthline.comnih.gov Studies have shown that certain flavonoids can inhibit the proliferation of cancer cells, and research is moving towards preclinical and clinical trials to establish their efficacy as cancer therapies. bio-conferences.orghealthline.com

Methodological and Clinical Advancements

To advance the field, there is a critical need for more robust and standardized research methodologies. cambridge.orgdntb.gov.ua This includes developing validated biomarkers of intake and activity, establishing dose-response relationships, and conducting more long-term, large-scale human clinical trials. cambridge.org A more complete understanding of flavonoid bioavailability and metabolism, including the role of colonic metabolites, is essential for translating preclinical findings into clinical applications. cambridge.orgdntb.gov.ua The integration of multi-omics approaches and advanced analytical techniques will be crucial for comprehensively characterizing flavonoid bioactivity. dntb.gov.ua

Conclusion

Summary of Key Research Findings

Neoastilbin, a flavonoid and a stereoisomer of astilbin (B1665800), has been the subject of various scientific investigations that have illuminated its significant biological and pharmacological properties. nih.govselleckchem.com Primarily isolated from the rhizome of Smilax glabra, this compound has demonstrated potent anti-inflammatory and antioxidant activities. nih.govnih.gov

Research has consistently shown that this compound exerts its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms identified is the inhibition of the nuclear factor kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways. nih.govnih.gov By suppressing these pathways, this compound effectively reduces the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.govnih.gov This activity has been observed in various experimental models, including in studies related to gouty arthritis, where this compound was shown to alleviate joint swelling and inflammatory cell infiltration. nih.gov

In addition to its anti-inflammatory effects, this compound is recognized for its antioxidant capabilities. nih.govbiocrick.com Studies have demonstrated its capacity to scavenge free radicals, which contributes to its protective effects against cellular damage. nih.govbiocrick.com Furthermore, research has pointed to its potential role in inhibiting lens aldose reductase, an enzyme implicated in diabetic complications. biocrick.com

Comparative studies with its isomers, such as astilbin, have revealed differences in their physicochemical properties and biological activities. For instance, this compound exhibits greater water solubility and stability in simulated intestinal fluid compared to astilbin. mdpi.com However, both show poor oral bioavailability in rat models. mdpi.com Investigations into its effects on human cytochrome P450 enzymes found that this compound strongly inhibits CYP2D6, suggesting a potential for food-drug interactions. nih.govresearchgate.net

Table 1: Summary of Key Research Findings for this compound

Research Area Key Findings References
Anti-Inflammatory Activity Inhibits NF-κB and NLRP3 inflammasome pathways; reduces secretion of IL-1β, IL-6, and TNF-α. nih.gov, nih.gov, nih.gov
Gouty Arthritis Model Reduces ankle swelling and inflammatory cell infiltration in mice. nih.gov
Antioxidant Activity Exhibits significant free radical scavenging capabilities. biocrick.com, nih.gov
Enzyme Inhibition Shows potent inhibition of lens aldose reductase and human cytochrome CYP2D6. biocrick.com, nih.gov, researchgate.net
Physicochemical Properties More water-soluble and stable in simulated intestinal fluid than its isomer, astilbin. mdpi.com
Bioavailability Demonstrates poor oral bioavailability in rat models. mdpi.com

Future Research Trajectories and Implications for Translational Science

The existing body of research provides a solid foundation for the future exploration of this compound's therapeutic potential. However, to bridge the gap between preclinical findings and clinical application—a core goal of translational science—several key research trajectories must be pursued. nih.govnih.gov

A primary focus for future research should be on improving the bioavailability of this compound. mdpi.com Its poor absorption currently limits its systemic therapeutic potential. mdpi.com Research into novel drug delivery systems, such as nano-formulations, liposomal encapsulation, or co-administration with absorption enhancers, could significantly improve its pharmacokinetic profile.

Further in-depth mechanistic studies are warranted. While the roles of the NF-κB and NLRP3 pathways are established, a broader understanding of this compound's molecular targets is needed. nih.gov Advanced "omics" technologies (genomics, proteomics, metabolomics) could uncover additional pathways and protein interactions, providing a more comprehensive picture of its mechanism of action. This could also help in identifying predictive biomarkers for its efficacy. nih.gov

Expanding the scope of pharmacological investigation into other disease models is another crucial step. Given its potent anti-inflammatory and antioxidant properties, this compound could be a candidate for treating other inflammatory conditions, neurodegenerative diseases, and metabolic disorders. nih.govontosight.ai For instance, its potential to inhibit NLRP3-driven inflammation suggests applications in a range of autoinflammatory syndromes. nih.gov

Long-term preclinical safety and toxicity studies are essential before any consideration for human trials. While initial cytotoxicity tests have shown it to be relatively safe at effective concentrations, comprehensive toxicological profiling in animal models is a prerequisite for clinical translation. nih.gov

Finally, the stereospecific activities of this compound compared to its isomers like astilbin, isoastilbin (B1163041), and neoisoastilbin (B1250918) require more detailed investigation. nih.govmdpi.com Understanding how the specific 3D structure of this compound influences its biological activity could lead to the design of more potent and selective synthetic derivatives. This line of inquiry could be particularly fruitful, as even subtle differences, such as taste, have been observed between the isomers. mdpi.comives-openscience.eu Successfully navigating these research avenues will be critical in determining whether this compound can be translated from a promising natural compound into a clinically effective therapeutic agent.

Q & A

Q. What standardized analytical methods are recommended for quantifying neoastilbin in plant extracts?

High-performance liquid chromatography (HPLC) coupled with a "quantitative analysis of multi-components by a single marker" (QAMS) method is widely used. Key parameters include:

  • Column : Phenomenex SuperLu C18
  • Mobile phase : Acetonitrile-0.1% formic acid (19:81, v/v) at 1.0 mL/min flow rate
  • Detection wavelengths : 254 nm (for this compound) and 291 nm (for co-eluting flavonoids like quercitrin)
  • Validation : Linear ranges (0.007–0.311 µg for this compound, r > 0.999), precision (RSD < 3%), and recovery rates (94–98%) ensure reliability .

Q. How can researchers ensure the reproducibility of this compound isolation and characterization?

Follow strict protocols for:

  • Compound identification : Use NMR, MS, and HPLC to confirm purity (>95%) and structural integrity.
  • Storage : Store at -20°C (powder) or -80°C (in solvent) to prevent degradation .
  • Documentation : Report detailed experimental conditions (e.g., solvent ratios, temperature) and cross-validate with external standards .

Advanced Research Questions

Q. How should contradictory stability data for this compound be addressed in experimental design?

this compound exhibits variable stability under different conditions:

  • Short-term (room temperature) : Relative recovery drops to 89–96% after 8 hours.
  • Long-term (-80°C) : Recovery declines to ~87% after 28 days.
  • Mitigation strategies : Use freshly prepared solutions, minimize freeze-thaw cycles, and validate stability timelines for each study .

Q. What methodological approaches resolve discrepancies in this compound’s bioactivity across in vitro and in vivo models?

  • In vitro : Use THP-1-derived macrophages to assess anti-inflammatory effects (e.g., NF-κB and NLRP3 inflammasome inhibition).
  • In vivo : Monitor ankle swelling and cytokine levels (e.g., IL-6, TNF-α) in murine gout models.
  • Data normalization : Compare results against positive controls (e.g., colchicine) and account for bioavailability differences using pharmacokinetic profiling .

Q. How can multivariate statistical analysis enhance the interpretation of this compound’s pharmacological profile?

Apply:

  • Cluster analysis : Group samples by this compound content (e.g., S8 vs. other batches in Engelhardia roxburghiana).
  • Principal component analysis (PCA) : Identify key variance drivers (e.g., cumulative variance >84% for first two components).
  • Validation : Cross-check with external standard methods to ensure <3.55% relative error .

Methodological Design Questions

What criteria define a robust research question for studying this compound’s mechanism of action?

Ensure questions are:

  • Researchable : Focus on measurable outcomes (e.g., IC50 values for enzyme inhibition).
  • Arguable : Investigate understudied pathways (e.g., aldose reductase inhibition in diabetic complications).
  • Novel : Explore synergies with other flavonoids (e.g., astilbin, quercitrin) .

Q. How should researchers design experiments to validate this compound’s antioxidant claims?

  • Assays : Use DPPH/ABTS radical scavenging and lipid peroxidation models.
  • Dosage : Test concentrations from 1–100 µM, referencing IC50 values from prior studies.
  • Controls : Include ascorbic acid or Trolox as benchmarks .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for this compound-related pharmacological studies?

  • Parametric tests : Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Dose-response curves : Calculate EC50/IC50 via nonlinear regression (e.g., GraphPad Prism).
  • Ethical reporting : Adhere to NIH guidelines for preclinical data transparency .

Q. How can conflicting HPLC-QAMS and external standard results be reconciled?

  • Calibration : Establish relative correction factors (RCFs) for this compound (e.g., RCF = 1.2526 relative to astilbin).
  • Cross-validation : Compare QAMS-derived data with external standards, ensuring <3% deviation .

Resource & Collaboration Guidance

Q. What databases and tools are essential for this compound research?

  • Chemical databases : PubChem, ChemSpider (for structural and spectral data).
  • Analytical tools : SPSS for multivariate analysis, MestReNova for NMR processing.
  • Literature : Prioritize peer-reviewed journals over commercial platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.